molecular formula C8H4FNO2 B2927879 1-Ethynyl-3-fluoro-5-nitrobenzene CAS No. 2353782-55-3

1-Ethynyl-3-fluoro-5-nitrobenzene

Cat. No.: B2927879
CAS No.: 2353782-55-3
M. Wt: 165.123
InChI Key: ZZXPBJXCVRCPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-3-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C8H4FNO2 It is characterized by the presence of an ethynyl group, a fluorine atom, and a nitro group attached to a benzene ring

Scientific Research Applications

1-Ethynyl-3-fluoro-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Safety and Hazards

The safety information for 1-Ethynyl-3-fluoro-5-nitrobenzene indicates that it should be stored in a well-ventilated place and kept tightly closed . The compound should be handled to avoid breathing dust/fume/gas/mist/vapors/spray . It should also be kept away from heat, sparks, and flame .

Preparation Methods

The synthesis of 1-ethynyl-3-fluoro-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Fluorination: Substituting a hydrogen atom with a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

    Ethynylation: Adding an ethynyl group through a coupling reaction, often using acetylene or its derivatives in the presence of a catalyst like palladium.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethynyl-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a meta-directing group, influencing the position of incoming substituents.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as phenols in the presence of a base like potassium carbonate.

Common reagents and conditions for these reactions include:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Tin and hydrochloric acid or hydrogen gas with a palladium catalyst.

    Nucleophilic Substitution: Potassium carbonate and phenols in dimethylformamide at elevated temperatures.

Major products formed from these reactions include substituted benzene derivatives with altered functional groups.

Comparison with Similar Compounds

1-Ethynyl-3-fluoro-5-nitrobenzene can be compared with other similar compounds such as:

    1-Ethynyl-3-fluoro-4-nitrobenzene: Differing in the position of the nitro group, which affects its reactivity and applications.

    1-Ethynyl-4-fluoro-5-nitrobenzene: Another positional isomer with distinct chemical properties.

    1-Ethynyl-3-chloro-5-nitrobenzene:

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-ethynyl-3-fluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXPBJXCVRCPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.